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N-ethyl-1-(pyridin-4-yl)piperidin-4-amine

TRIM21 NanoBRET Fragment-based drug discovery

Fragment screening often yields hits with ambiguous binding modes. This compound resolves that: a 1.47 Å co-crystal structure in TRIM21 site #1 (PDB 7HN1) confirms π-π anchoring via Trp381/Trp383, defining a clear exit vector for PROTAC linker attachment. • ~40% NanoBRET displacement at 500 µM-highest among 109 crystallographically validated fragments • Cross-species thermal stabilization: ΔTm +0.4°C (mouse), +0.6°C (human) at 2 mM • Multi-technique QC (NMR, HPLC, GC); BMRB reference spectra deposited (bmse011605)

Molecular Formula C12H19N3
Molecular Weight 205.30 g/mol
Cat. No. B7868613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-1-(pyridin-4-yl)piperidin-4-amine
Molecular FormulaC12H19N3
Molecular Weight205.30 g/mol
Structural Identifiers
SMILESCCNC1CCN(CC1)C2=CC=NC=C2
InChIInChI=1S/C12H19N3/c1-2-14-11-5-9-15(10-6-11)12-3-7-13-8-4-12/h3-4,7-8,11,14H,2,5-6,9-10H2,1H3
InChIKeySZIYLERKSNSGON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethyl-4-pyridylpiperidin-4-amine: TRIM21 Fragment Hit Validation


N-Ethyl-1-(pyridin-4-yl)piperidin-4-amine (CAS 1094514-08-5) is a bifunctional heterocyclic amine comprising a piperidine core bearing an N-ethyl substituent at the 4-amino position and a pyridin-4-yl group at the piperidine 1-position [1]. With a molecular formula of C12H19N3 and a molecular weight of 205.30 Da, the compound belongs to the substituted 4-aminopiperidine class—a privileged scaffold in medicinal chemistry for CNS-targeted agents, kinase inhibitors, and receptor modulators [1]. Its inclusion in the BMRB fragment library for NMR quality control (entry bmse011605) and its identification as the most potent fragment hit in a crystallographic fragment screening campaign against the TRIM21 PRY-SPRY domain underscore its emerging role as a validated starting point for structure-guided ligand optimization [1][2].

N-Ethyl-4-pyridylpiperidin-4-amine: Why Generics Fall Short


The 4-aminopiperidine scaffold is deceptively simple: small variations in N-alkyl chain length, pyridine regioisomerism (2-, 3-, vs. 4-pyridyl), or absence of N-substitution produce profoundly different target engagement profiles, as demonstrated by the crystallographic fragment screening data for TRIM21 [1]. In a head-to-head NanoBRET assay, N-ethyl-1-(pyridin-4-yl)piperidin-4-amine achieved ~40% tracer displacement at 500 µM—the highest among all 109 fragments screened—whereas the next most active fragment (Z106579662, a chemically distinct scaffold) achieved only ~25% [1]. The pyridin-4-yl orientation is critical for the binding pose observed in the co-crystal structure (PDB 7HN1, 1.47 Å), engaging π-π interactions with Trp381 and Trp383 within the PRY-SPRY domain [1]. Simply substituting the N-ethyl with N-methyl (CAS 392330-66-4, MW 191.27) or removing N-alkylation entirely (CAS 187084-44-2, MW 177.25) alters both steric bulk and hydrogen-bonding capacity [2]; such modifications would predictably disrupt the binding mode without empirical re-validation. The compound's distinct WaterLOGSY NMR fingerprint against the SARS-CoV-2 5_SL1 RNA element (LOGSY factor 0.84, T2 reduction 35%, CSP 9 Hz) further demonstrates that its interaction profile cannot be extrapolated from close analogs [3].

N-Ethyl-4-pyridylpiperidin-4-amine Differentiation Evidence


NanoBRET Target Engagement in TRIM21

In a NanoBRET target engagement assay using full-length human TRIM21 with a BODIPY-based fluorescent tracer, N-ethyl-1-(pyridin-4-yl)piperidin-4-amine (Z2065616520) achieved approximately 40% tracer displacement at 500 µM, representing the highest level of displacement among all 109 crystallographically validated fragment hits [1]. The next most active fragment in the same assay, Z106579662, achieved only approximately 25% displacement, while other fragments clustered around approximately 20% displacement [1]. Both Z2065616520 and Z106579662 exhibited above-average SPR response and positive ΔTm shifts in orthogonal DSF assays, confirming that the NanoBRET signal reflects genuine target engagement rather than assay artifact [1].

TRIM21 NanoBRET Fragment-based drug discovery Target engagement Immuno-oncology

DSF Thermal Stabilization of TRIM21

In a differential scanning fluorimetry (DSF) assay conducted at 2 mM compound concentration, N-ethyl-1-(pyridin-4-yl)piperidin-4-amine (Z2065616520) produced a ΔTm shift of +0.4 °C for mouse TRIM21 and +0.6 °C for human TRIM21—the largest thermal stabilization observed among all fragments tested against both orthologs [1]. For comparison, Z1401276297 and Z106579662 each produced ΔTm shifts of +0.2 °C (mouse) and +0.6 °C (human), while the positive control suramin produced a ΔTm of +2.3 °C at the screening concentration [1]. Notably, Z2065616520 was the only fragment to exceed +0.2 °C stabilization of the mouse protein, highlighting its superior binding thermodynamics within the fragment library [1].

DSF Thermal shift assay TRIM21 Protein stabilization Fragment screening

SARS-CoV-2 5_SL1 RNA WaterLOGSY Binding

In an NMR-based fragment screening campaign against the SARS-CoV-2 5_SL1 RNA stem-loop element conducted by the COVID19-NMR consortium, N-ethyl-1-(pyridin-4-yl)piperidin-4-amine (Z2065616520) produced a WaterLOGSY factor of 0.84 arbitrary units, a T2 relaxation reduction of 35%, and a chemical shift perturbation (CSP) of 9 Hz [1]. When compared against other fragments in the same screening panel, the compound's binding signature is quantitatively distinct: for example, fragment 406930-20-9 exhibited a LOGSY factor of 0.75 (T2 reduction 26%, CSP 8 Hz), fragment 35498-44-3 exhibited a LOGSY factor of 0.68 (T2 reduction 24%, CSP 24 Hz), and fragment 28956-38-9 exhibited a LOGSY factor of 0.42 (T2 reduction 84%, CSP 8 Hz) [1]. The intermediate WaterLOGSY factor combined with a moderate T2 reduction suggests a specific, non-aggregating interaction with the 5_SL1 RNA element, differentiating it from both non-binders (no WaterLOGSY effect) and strong but potentially non-specific binders [1].

WaterLOGSY NMR fragment screening SARS-CoV-2 RNA targeting Antiviral

Physicochemical Differentiation from N-Methyl Analogs

N-ethyl-1-(pyridin-4-yl)piperidin-4-amine (MW 205.30, predicted density 1.05±0.1 g/cm³, predicted boiling point 339.7±32.0 °C) occupies a distinct physicochemical space compared to its closest commercially available analogs: N-methyl-1-(pyridin-4-yl)piperidin-4-amine (CAS 392330-66-4, MW 191.27) and 1-(pyridin-4-yl)piperidin-4-amine (CAS 187084-44-2, MW 177.25) [1]. The incremental molecular weight increase of 14 Da per N-alkyl carbon corresponds to a predicted logP increase of approximately 0.5 units, enhancing membrane permeability potential—a critical parameter for intracellular targets such as TRIM21 . The N-ethyl group provides greater steric bulk than N-methyl while retaining a single hydrogen bond donor (secondary amine), a feature absent in the fully unsubstituted primary amine analog [1]. This balanced hydrogen-bonding capacity is structurally congruent with the co-crystal structure showing the N-ethyl group oriented toward a hydrophobic sub-pocket within TRIM21 site #1 [2].

Lipophilicity Molecular weight SAR Fragment properties Lead-likeness

TRIM21 Co-crystal Structure and Binding Mode

The co-crystal structure of N-ethyl-1-(pyridin-4-yl)piperidin-4-amine bound to the mouse TRIM21 PRY-SPRY domain has been determined at 1.47 Å resolution (PDB 7HN1) as part of a PanDDA crystallographic fragment screening campaign [1][2]. The compound binds to site #1—the primary Fc-binding pocket of TRIM21—with the pyridin-4-yl ring forming π-π stacking interactions with Trp381 and Trp383, while the N-ethyl-piperidine moiety extends into a hydrophobic sub-pocket [1]. This high-resolution structural information is not available for the N-methyl analog or the unsubstituted primary amine analog, placing N-ethyl-1-(pyridin-4-yl)piperidin-4-amine in a unique position for immediate structure-guided fragment elaboration without requiring de novo crystallographic studies [1].

X-ray crystallography Binding mode TRIM21 Structure-based drug design Fragment elaboration

Batch QC and Purity for Reproducible Screening

N-ethyl-1-(pyridin-4-yl)piperidin-4-amine is commercially available with documented purity specifications: Bidepharm supplies the compound at ≥95% purity (CAS 1094514-08-5) with batch-specific quality certificates including NMR, HPLC, and GC analyses ; Leyan offers ≥98% purity ; and MolCore supplies at ≥97% purity under ISO-certified quality systems suitable for global pharmaceutical R&D . In contrast, the N-methyl analog (CAS 392330-66-4) and the unsubstituted analog (CAS 187084-44-2) are typically offered at 95-97% purity ranges without consistently documented multi-technique QC [1]. For fragment-based screening where compound integrity directly impacts hit validation reproducibility, the availability of orthogonal purity verification (NMR + HPLC + GC) reduces the risk of false positives arising from impurities or degradation products .

Quality control Purity NMR HPLC Fragment library

Top Application Scenarios for N-Ethyl-4-pyridylpiperidin-4-amine


TRIM21 PROTAC & Molecular Glue Development

With ~40% NanoBRET tracer displacement—the highest among 109 crystallographically validated fragments—and a co-crystal structure at 1.47 Å resolution showing the binding pose in TRIM21 site #1 [1], N-ethyl-1-(pyridin-4-yl)piperidin-4-amine serves as an optimal warhead starting point for designing bivalent PROTACs or molecular glues that hijack TRIM21's E3 ubiquitin ligase activity for targeted protein degradation [1]. The pyridin-4-yl moiety's π-π interactions with Trp381/Trp383 provide a defined anchor for linker attachment via the N-ethyl-piperidine exit vector, while the fragment's modest affinity (high µM to low mM KD range) is ideal for PROTAC applications where excessive warhead potency can drive non-productive binary complex formation [1].

SARS-CoV-2 RNA-Targeted Fragment Elaboration

The compound's validated WaterLOGSY binding signature against the SARS-CoV-2 5_SL1 RNA element (LOGSY factor 0.84, T2 reduction 35%, CSP 9 Hz) [2], combined with its favorable fragment physicochemical properties (MW 205.30, predicted density 1.05 g/cm³) [3], positions it as a starting point for designing RNA-targeted small molecules. The intermediate binding parameters—stronger than weak binders (LOGSY 0.42-0.68) but without the excessive T2 reduction (84%) that may indicate aggregation—suggest a specific, reversible interaction suitable for iterative structure-activity relationship expansion [2].

Chemical Probes for TRIM21 Antibody Signaling

The compound's species-cross-reactive thermal stabilization of TRIM21 (ΔTm +0.4 °C mouse, +0.6 °C human at 2 mM) [1] makes it the only fragment in its screening cohort suitable for developing tool compounds that can be validated in both murine disease models and human cellular assays. This cross-species activity is critical for translational research programs investigating TRIM21's role in autoimmune disease, antiviral immunity, and cancer immunotherapy, where in vivo proof-of-concept studies in mice must be directly translatable to human target engagement [1].

Fragment Library Procurement for Kinase & CNS Screening

With documented multi-technique QC (NMR, HPLC, GC), purity options up to 98% , and NMR reference spectra deposited in the BMRB fragment library (entry bmse011605) [3], N-ethyl-1-(pyridin-4-yl)piperidin-4-amine meets the rigorous quality thresholds required for inclusion in curated fragment screening libraries. Its bifunctional 4-aminopiperidine scaffold is a privileged pharmacophore for kinase ATP-competitive inhibitors and CNS receptor modulators, and its balanced molecular weight (~205 Da) and predicted logP make it an ideal fragment starting point that respects the 'rule of three' guidelines for fragment-based lead discovery [1][3].

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